![molecular formula C16H10ClN3O3S B3740251 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 5536-67-4](/img/structure/B3740251.png)
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound has shown promising results in preclinical studies and has been identified as a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide exerts its anti-cancer effects by inhibiting the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 is involved in the regulation of the cell cycle and DNA damage response pathways, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of the hepatitis C virus and to modulate the activity of certain enzymes involved in lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its high potency and specificity for CHK1 inhibition. However, its relatively low solubility and stability can pose challenges in terms of formulation and storage.
Future Directions
There are several potential future directions for research on 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is the development of more potent and selective CHK1 inhibitors based on the structure of 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CHK1 inhibition. Finally, the potential use of 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in combination with other anti-cancer agents is an area of active investigation.
Scientific Research Applications
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential application in cancer therapy. Preclinical studies have shown that this compound can inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-5-1-11(2-6-12)15(21)19-16-18-14(9-24-16)10-3-7-13(8-4-10)20(22)23/h1-9H,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKQDTIIMFSLNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362282 | |
Record name | 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
CAS RN |
5536-67-4 | |
Record name | 4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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